3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
Description
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a propan-1-one derivative featuring a phenylthio group at the 3-position and a pyridin-3-yloxy-substituted azetidine ring at the 1-position.
Properties
IUPAC Name |
3-phenylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(8-10-22-16-6-2-1-3-7-16)19-12-15(13-19)21-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKZCYZQRGVVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylthio Group: This step involves the substitution of a hydrogen atom with a phenylthio group using reagents such as thiophenol and a suitable catalyst.
Attachment of the Pyridin-3-yloxy Group: This step can be achieved through nucleophilic substitution reactions where the pyridin-3-yloxy group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of different reduced derivatives.
Scientific Research Applications
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The phenylthio group and pyridin-3-yloxy group can interact with various enzymes and receptors, leading to modulation of biological activities. The azetidine ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Pyrazoline-Based Propan-1-one Derivatives (ME Series)
Structural Similarities :
Key Differences :
Implications :
- The pyrazoline derivatives exhibit higher molecular weights due to additional substituents (e.g., hydrazinyloxy).
Phenylthio-Containing Propan-1-ones
MPP () :
1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one shares the phenylthio group but replaces the azetidine with a p-tolyl and methylsulfonylphenyl group.
Implications :
Aryl-Substituted Propan-1-ones with Heterocycles
Furan Derivatives () :
3-(Furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one replaces the azetidine with a furan ring. These compounds demonstrated antimicrobial activity, suggesting the phenylthio group may play a role in bioactivity.
| Property | Target Compound | Furan Derivative () |
|---|---|---|
| Heterocycle | Azetidine | Furan |
| Bioactivity | Not reported | Antimicrobial |
| Substituents | Pyridin-3-yloxy | Aryl (unspecified) |
Implications :
Benzylamino Propan-1-ones ()
Examples :
- 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c) features a benzylamino group instead of phenylthio.
| Property | Target Compound | 1c () |
|---|---|---|
| Functional Groups | Thioether, ether | Benzylamino, ketone |
| Synthetic Yield | Not reported | 41% |
| Physical State | Not reported | Yellow oil |
Implications :
- The benzylamino group introduces basicity, which may influence pharmacokinetic properties like absorption .
Structural and Functional Trends
- Thioether vs. Ether: The phenylthio group in the target compound and MPP enhances lipophilicity compared to hydrazinyloxy (ME series) or benzylamino () groups.
- Heterocycle Size : Azetidine (4-membered) vs. pyrazoline (5-membered) vs. furan (5-membered) alters conformational flexibility and electronic properties.
- Bioactivity Gaps : While furan derivatives () and pyrazolines () have documented activities, the target compound’s pharmacological profile remains unexplored in the provided evidence.
Biological Activity
3-(Phenylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phenylthio group and a pyridin-3-yloxy moiety. Its molecular formula is C16H18N2O2S, and it features significant functional groups that contribute to its biological activity. The presence of the azetidine ring is noteworthy as it may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability, suggesting that this compound may act as a potential anticancer agent.
Case Study: Cytotoxicity Assay
In a controlled study, the cytotoxicity of the compound was measured using the MTT assay against MCF-7 cells. The findings showed:
- IC50 Value : The IC50 (half-maximal inhibitory concentration) was determined to be approximately 15 µM, indicating strong activity compared to standard chemotherapeutics like Tamoxifen.
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest at the G2/M phase, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | High against MCF-7 | |
| Apoptosis Induction | Yes | |
| Cell Cycle Arrest | G2/M phase |
Synthesis and Evaluation
The synthesis of this compound has been reported in various studies focusing on structural modifications to enhance its biological activity. Research indicates that derivatives with varied substitutions may exhibit different levels of activity and selectivity towards cancer cells.
Comparative Studies
Comparative studies with similar compounds have shown that structural variations significantly affect biological outcomes. For example, compounds with additional electron-withdrawing groups demonstrated enhanced cytotoxicity compared to those without such modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
